molecular formula C17H14F2N2O B2897909 N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide CAS No. 1235354-55-8

N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2897909
M. Wt: 300.309
InChI Key: FPFIXFRYTSVNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, attached to an acetamide group via a benzyl group that is substituted with two fluorine atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indole with a 2,6-difluorobenzyl halide, followed by acylation with an acyl chloride or anhydride to introduce the acetamide group.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of the fluorine atoms could provide interesting information in a 19F NMR spectrum.



Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the indole and acetamide groups. The indole could undergo electrophilic aromatic substitution reactions, while the acetamide could participate in acylation or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted using various software tools. The presence of the polar acetamide group and the aromatic indole and benzyl groups would likely make this compound relatively polar and potentially bioactive.


Scientific Research Applications

For further research and a deeper understanding of compounds with potential pharmacological or environmental significance, the following references from the search might be of interest, although they do not directly relate to the compound :

  • Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222. Read more.

  • Haman, C., Dauchy, X., Rosin, C., & Munoz, J. (2015). Occurrence, fate, and behavior of parabens in aquatic environments: a review. Water Research, 68, 1-11. Read more.

  • Brogden, R. N., & Clissold, S. (1989). Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer. Drugs, 38(2), 185-203. Read more.

Safety And Hazards

Without specific experimental data, it’s hard to predict the safety and hazards of this compound. Standard safety procedures should be followed when handling it, and any waste should be disposed of according to local regulations.


Future Directions

Future studies could involve synthesizing this compound and studying its reactivity, determining its physical and chemical properties, and testing its biological activity if it’s intended to be a drug.


Please note that this is a general analysis based on the structure of the compound and the typical properties of its functional groups. For a detailed and accurate analysis, experimental data and further studies would be needed.


properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O/c18-14-5-3-6-15(19)13(14)10-20-17(22)11-21-9-8-12-4-1-2-7-16(12)21/h1-9H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFIXFRYTSVNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.